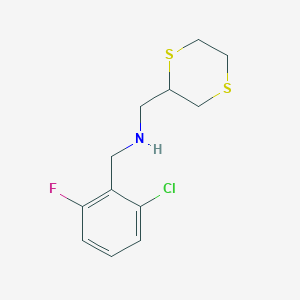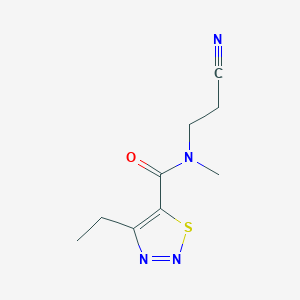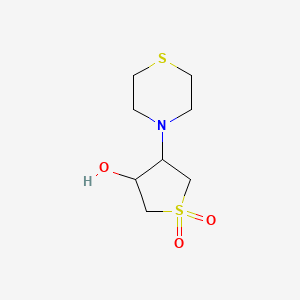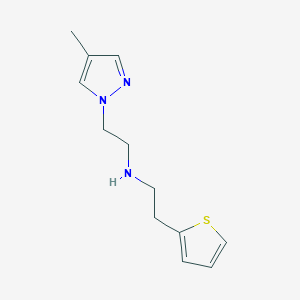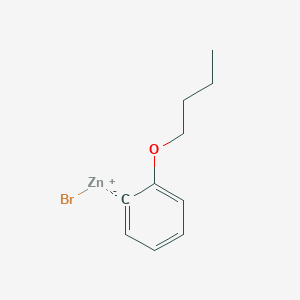
2-n-ButyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-n-ButyloxyphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions: 2-n-ButyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2-n-Butyloxyphenyl bromide+Zn→2-n-ButyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as photochemical reactors to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions: 2-n-ButyloxyphenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or alcohols.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of halides or other nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-n-ButyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials
作用機序
The mechanism of action of 2-n-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc group to a metal catalyst, facilitating the formation of new carbon-carbon bonds.
Nucleophilic Addition: The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules
類似化合物との比較
PhenylZinc bromide: Similar in structure but lacks the butyloxy group, making it less versatile in certain reactions.
2-n-ButyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.
Uniqueness: 2-n-ButyloxyphenylZinc bromide is unique due to its combination of reactivity and stability. The presence of the butyloxy group enhances its solubility and reactivity in various organic solvents, making it a valuable reagent for complex organic synthesis .
特性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
bromozinc(1+);butoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-7H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
KHEOIYFBPYLAON-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


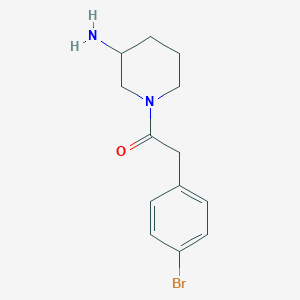
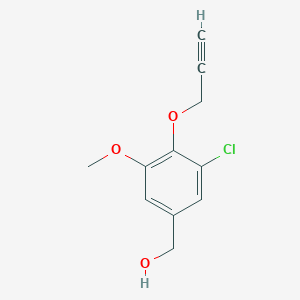
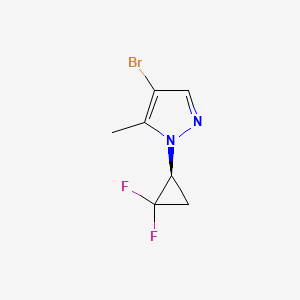
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
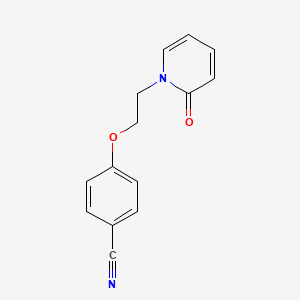
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
